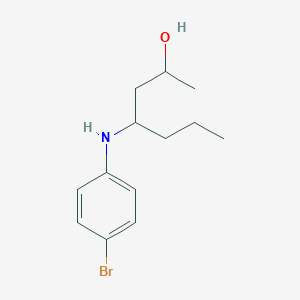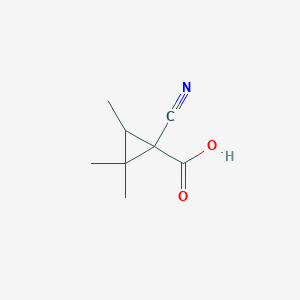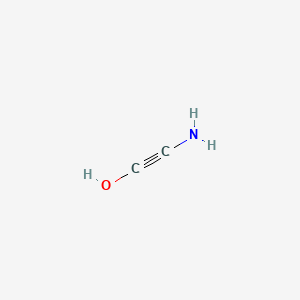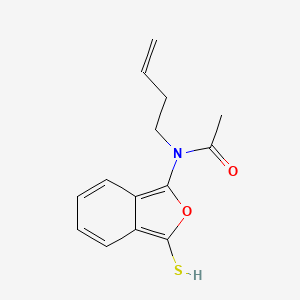![molecular formula C21H17NO B12572906 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-98-1](/img/structure/B12572906.png)
2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring This specific compound is characterized by the presence of a dimethylphenyl group at the 2-position and a carbaldehyde group at the 3-position of the benzo[g]indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with a dimethylbenzene derivative in the presence of a Lewis acid catalyst.
Formylation: The final step involves the formylation of the indole at the 3-position, which can be achieved using a Vilsmeier-Haack reaction. This involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-methanol.
Substitution: 3-Bromo-2-(3,4-dimethylphenyl)-1H-benzo[g]indole.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A simpler analog with similar reactivity but lacking the dimethylphenyl group.
2-Phenyl-1H-benzo[g]indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a dimethylphenyl group.
Uniqueness
2-(3,4-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or functional material compared to its simpler analogs.
Properties
CAS No. |
590397-98-1 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-13-7-8-16(11-14(13)2)20-19(12-23)18-10-9-15-5-3-4-6-17(15)21(18)22-20/h3-12,22H,1-2H3 |
InChI Key |
MRECAYVWDUUAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)



![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)


![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)


![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)

